6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a synthetic tricyclic carboxamide featuring a complex fused-ring system (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core) with multiple functional groups, including:
- 6-imino and 2-oxo moieties, which may contribute to hydrogen bonding and redox activity.
- A methoxyethyl substituent, enhancing hydrophilicity and solubility.
- An oxolan-2-ylmethyl (tetrahydrofuran-derived) group, increasing lipophilicity and membrane permeability.
Properties
IUPAC Name |
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-13-5-3-8-25-18(13)24-19-16(21(25)28)11-15(20(27)23-7-10-29-2)17(22)26(19)12-14-6-4-9-30-14/h3,5,8,11,14,22H,4,6-7,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTYFEYZLZFRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals . These radicals then undergo intramolecular cyclization to form the desired tricyclic structure. The reaction conditions typically require the use of nBu4NBr as a mediator and are conducted under exogenous-oxidant- and metal-free conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- The target compound lacks benzothiazole groups but incorporates a fused triazatricyclo system.
- The methoxyethyl and oxolan-2-ylmethyl groups in the target compound may improve solubility compared to benzothiazole-containing analogues .
B. Lankacidin C Analogues ()
Lankacidin C, a redox-cofactor compound with antitumor activity, shares:
- Macrocyclic or polycyclic frameworks common in bioactive natural products.
- Potential redox activity via imino/oxo groups.
Key Differences :
- Lankacidin C’s biosynthetic gene clusters (BGCs) show low similarity (13%) to known pathways, suggesting structural novelty. The target compound’s synthetic origin bypasses BGC limitations, enabling tailored modifications .
Functional Group Analysis
Physicochemical Properties
*Calculated based on structure.
Biological Activity
The compound 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a tricyclic structure with several functional groups including an imino group, a methoxyethyl substituent, and a carboxamide moiety. Its molecular formula is with a molecular weight of approximately 358.39 g/mol.
Biological Activity Overview
-
Mechanism of Action
- The compound is hypothesized to interact with various biological targets such as enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
- Preliminary studies suggest that the compound may influence pathways related to neuroprotection and anti-inflammatory responses.
-
Antimicrobial Activity
- Research indicates that similar compounds within the triazatricyclic class exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains.
-
Cytotoxicity Studies
- Initial cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. These studies suggest potential anti-cancer properties, warranting further investigation into its mechanism of action and efficacy.
Case Study 1: Anticancer Potential
In a study examining the effects of triazatricyclic compounds on cancer cell lines:
- Methodology : The compound was tested against several human cancer cell lines using MTT assays to determine cell viability.
- Results : The compound demonstrated significant cytotoxic effects at micromolar concentrations.
- : This suggests potential for development as an anticancer agent; however, further studies are needed to elucidate the precise mechanisms involved.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds:
- Methodology : The compound was administered in models of oxidative stress-induced neuronal damage.
- Results : It exhibited protective effects by reducing markers of oxidative stress and apoptosis in neuronal cells.
- : This highlights its potential as a therapeutic agent in neurodegenerative diseases.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during its multi-step synthesis?
The synthesis involves cyclization of precursors (e.g., via Sandmeyer reactions for halogenation) followed by functional group modifications. Key challenges include:
- Low yields due to steric hindrance in the triazatricyclic core .
- Purification complexity , requiring high-performance liquid chromatography (HPLC) or recrystallization .
- Oxolan-2-ylmethyl group instability under acidic conditions, necessitating pH-controlled environments .
Q. Which analytical methods are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., oxolan-2-ylmethyl at C7) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C19H22N5O4, MW 400.4 g/mol) .
- X-ray crystallography : Resolves conformational flexibility in the tricyclic core .
Q. What preliminary assays are used to screen for biological activity?
- In vitro enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
- Antimicrobial susceptibility : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Binding affinity : Surface plasmon resonance (SPR) for target interaction studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst selection : Palladium complexes improve cross-coupling reactions for N-(2-methoxyethyl) group introduction .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions during imino group formation .
Q. How do researchers reconcile contradictory bioactivity data across studies?
- Dose-response reevaluation : Nonlinear activity profiles may suggest off-target effects at higher concentrations .
- Structural analogs comparison : Substituting oxolan-2-ylmethyl with cyclohexyl groups reduces antimicrobial potency but enhances kinase inhibition .
- Batch variability analysis : Impurities >2% (e.g., dealkylated by-products) can skew IC50 values .
Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
- Functional group swapping : Replace 2-methoxyethyl with furan-2-ylmethyl to probe π-π stacking interactions .
- Steric modulation : Introduce bulky tert-butyl groups at C11 to assess steric effects on target binding .
- Electron-withdrawing substituents : Nitro or cyano groups at C5 enhance electrophilicity for nucleophilic attack .
Q. What computational methods aid in predicting target interactions?
- Molecular docking : Simulates binding to ATP pockets (e.g., CDK2 or EGFR kinases) .
- Molecular dynamics (MD) : Reveals conformational stability of the oxolan-2-ylmethyl group in aqueous environments .
- QSAR modeling : Correlates logP values (experimental: 1.8) with membrane permeability .
Methodological Considerations
Q. How is compound instability addressed during long-term storage?
- Lyophilization : Stable for >12 months at -80°C in amber vials .
- Inert atmosphere : Argon gas prevents oxidation of the imino group .
- Buffered solutions : pH 7.4 phosphate buffer reduces hydrolysis of the carboxamide moiety .
Q. What experimental designs validate target specificity in cellular assays?
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement .
- Off-target profiling : Screen against panels of 100+ kinases or GPCRs .
Q. How are structural analogs prioritized for preclinical testing?
| Parameter | Criteria | Example Data |
|---|---|---|
| Solubility | >50 µM in PBS (pH 7.4) | 72 µM (parent compound) |
| Plasma stability | >80% remaining after 1h (37°C) | 92% (ethyl ester derivative) |
| CYP inhibition | IC50 >10 µM for CYP3A4 | 14 µM (requires optimization) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
